molecular formula C10H12F5NO2S B3031068 Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate CAS No. 1379811-90-1

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate

Cat. No.: B3031068
CAS No.: 1379811-90-1
M. Wt: 305.27
InChI Key: MGCJQLATUOBMMX-UHFFFAOYSA-N
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Description

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate is a chemical compound with the molecular formula C₁₀H₁₂F₅NO₂S. It is characterized by the presence of a pentafluorosulfanyl group, which imparts unique physicochemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. One approach involves the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may include steps such as amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes and optimization of reaction conditions are crucial for large-scale production. The incorporation of the pentafluorosulfanyl group is achieved using robust and efficient synthetic methodologies .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate involves its interaction with molecular targets and pathways. The pentafluorosulfanyl group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct properties such as high chemical stability, resistance to hydrolysis, and strong electron-withdrawing effects .

Properties

IUPAC Name

ethyl 2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO2S/c1-2-18-10(17)5-7-3-4-8(6-9(7)16)19(11,12,13,14)15/h3-4,6H,2,5,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCJQLATUOBMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164674
Record name (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-90-1
Record name (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Amino-4-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (2-amino-4-(pentafluorosulfanyl)phenyl)acetate
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